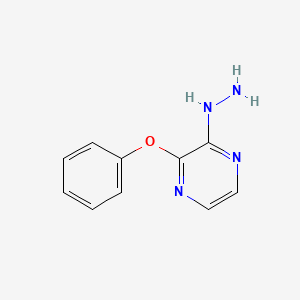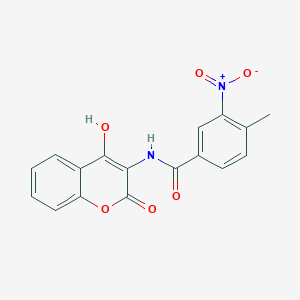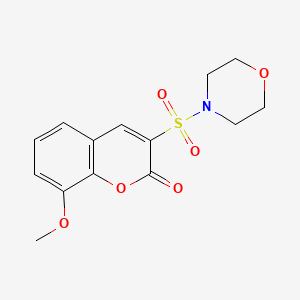![molecular formula C20H23N3S B14997229 N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997229.png)
N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a compound belonging to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions .
Méthodes De Préparation
The synthesis of N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves a two-step reaction process. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .
Analyse Des Réactions Chimiques
N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications, particularly as a selective cyclooxygenase-2 (COX-2) inhibitor.
Industry: It is used in the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. As a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This reduces inflammation and pain .
Comparaison Avec Des Composés Similaires
N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine: This compound also contains a cyclohexyl and methylsulfanyl group but has a thieno[2,3-d]pyrimidine core instead of an imidazo[1,2-a]pyridine core.
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents.
The uniqueness of this compound lies in its specific structure and its potential as a selective COX-2 inhibitor, which offers therapeutic benefits with reduced side effects compared to non-selective NSAIDs .
Propriétés
Formule moléculaire |
C20H23N3S |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H23N3S/c1-24-17-12-10-15(11-13-17)19-20(21-16-7-3-2-4-8-16)23-14-6-5-9-18(23)22-19/h5-6,9-14,16,21H,2-4,7-8H2,1H3 |
Clé InChI |
CZWRMZNDFSJMCU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-{[3-(2-methylphenoxy)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B14997153.png)
![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/structure/B14997158.png)

![4-(2,5-dimethoxyphenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14997176.png)

![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14997181.png)
![N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997188.png)
![9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14997195.png)

![Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate](/img/structure/B14997223.png)
![3-(4-fluorophenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997232.png)
![Octyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14997236.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B14997243.png)
